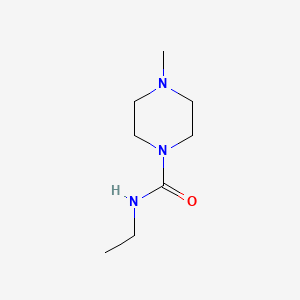

n-Ethyl-4-methylpiperazine-1-carboxamide

CAS No.: 7401-05-0

Cat. No.: VC17964964

Molecular Formula: C8H17N3O

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7401-05-0 |

|---|---|

| Molecular Formula | C8H17N3O |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | N-ethyl-4-methylpiperazine-1-carboxamide |

| Standard InChI | InChI=1S/C8H17N3O/c1-3-9-8(12)11-6-4-10(2)5-7-11/h3-7H2,1-2H3,(H,9,12) |

| Standard InChI Key | JNGRMEMVULIXBF-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)N1CCN(CC1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4. Substitutions include an ethyl group attached to the carboxamide nitrogen and a methyl group on the piperazine ring. This configuration enhances its ability to participate in hydrogen bonding and hydrophobic interactions, critical for binding to biological targets.

Conformational Analysis

Crystallographic studies of analogous piperazinium salts reveal that the piperazine ring typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . For n-Ethyl-4-methylpiperazine-1-carboxamide, this conformation likely stabilizes the molecule in aqueous environments, influencing its solubility and pharmacokinetic behavior.

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands near 1650 cm indicate the presence of the carboxamide (C=O) group.

-

NMR: NMR spectra show distinct signals for the ethyl group (δ 1.1–1.3 ppm, triplet) and methyl group (δ 2.3 ppm, singlet), alongside piperazine ring protons (δ 2.5–3.5 ppm).

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 171.24 g/mol |

| Solubility | Moderately soluble in polar solvents (e.g., methanol, DMSO) |

| LogP (Partition Coefficient) | ~1.2 (predicted) |

| Melting Point | Not fully characterized |

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves reacting 4-methylpiperazine with ethyl chloroformate in a nucleophilic acyl substitution reaction:

This exothermic reaction typically proceeds in anhydrous conditions at 0–5°C to minimize side reactions.

Optimization Strategies

-

Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances yield (>75%) by stabilizing intermediates.

-

Catalysis: Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed using HPLC and mass spectrometry.

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor in synthesizing neuroactive agents and kinase inhibitors. Its modular structure allows for:

-

Side-Chain Modifications: Tailoring lipophilicity for blood-brain barrier penetration.

-

Prodrug Design: Esterification of the carboxamide group to enhance bioavailability.

Targeted Therapy

Ongoing research explores its utility in MEK inhibitors for hepatocellular carcinoma, leveraging its ability to block RAS/RAF signaling .

Comparative Analysis with Related Piperazine Derivatives

| Compound | Structural Features | Bioactivity Highlights |

|---|---|---|

| 1-Methylpiperazine | Single methyl substitution | Industrial catalyst |

| N,N-Diethylpiperazine | Dual ethyl groups | Enhanced lipophilicity |

| n-Ethyl-4-methylpiperazine-1-carboxamide | Ethyl + methyl + carboxamide | MEK inhibition, antimicrobial |

This compound’s dual substitution and carboxamide group confer superior binding affinity compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume